BENGHE Foundational & Exploratory

Check Availability & Pricing

3,3-Diphenyl-2-butanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3,3-Diphenyl-2-butanone

An In-Depth Technical Guide to the Chemical Properties of 3,3-Diphenyl-2-butanone

Abstract: This document provides a comprehensive technical overview of 3,3-Diphenyl-2-
butanone (CAS No. 20959-14-4), a ketone featuring a unique gem-diphenyl substitution
adjacent to the carbonyl group. This guide is intended for researchers, scientists, and
professionals in drug development and organic synthesis. We will explore its physicochemical
properties, spectroscopic signature, synthesis, reactivity, and safety considerations. The
content is structured to deliver not just data, but also expert insights into the causal
relationships governing the compound's behavior, grounded in authoritative references.

Introduction and Strategic Importance

3,3-Diphenyl-2-butanone is a fascinating molecule whose structure presents a unique
interplay of steric and electronic effects. It features a quaternary carbon atom bonded to two
phenyl rings, a methyl group, and an acetyl group. This arrangement imparts significant steric
hindrance around the carbonyl functionality, which dictates its reactivity profile. While not a
household name in chemical catalogs, its structural motif appears in various contexts, including
as a potential intermediate in the synthesis of more complex pharmaceutical scaffolds.
Understanding its properties is key to unlocking its potential as a versatile building block in
organic chemistry.

Physicochemical and Structural Properties

The core identity of 3,3-Diphenyl-2-butanone is defined by its physical and chemical
characteristics. These properties are fundamental for its handling, purification, and application
in synthetic protocols.
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Core ldentifiers

The compound is unequivocally identified by the following descriptors[1]:
e |[UPAC Name: 3,3-diphenylbutan-2-one

o CAS Number: 20959-14-4

e Molecular Formula: CieH160[1][2]

« SMILES: CC(=0)C(C)(C1=CC=CC=C1)C2=CC=CC=C2[1]

e InChiKey: BUQNXVFDNVSQBI-UHFFFAOYSA-N[1]

Quantitative Data Summary

A summary of the key quantitative properties is presented below for ease of reference. These
values are critical for experimental design, such as selecting appropriate solvents or
determining reaction temperatures.

Property Value Source(s)
Molecular Weight 224.30 g/mol [1]

Physical State Solid, White Flake [3] (Note: For isomer)
Melting Point 41°C [4]

Boiling Point 310.5°C (estimated) [4]

Density 1.069 g/cm? (estimated) [4]

Refractive Index 1.5748 (estimated) [4]

Polar Surface Area 17.1 Az [1]

Molecular Structure Diagram

The spatial arrangement of the atoms in 3,3-Diphenyl-2-butanone is visualized below. The
diagram highlights the central quaternary carbon and the sterically demanding gem-diphenyl
groups adjacent to the carbonyl.
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Step 1: Friedel-Crafts Acylation
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[Alternative Pinacol Rearrangement

3,3-Diphenyl-2-butanone

1,1,2-Triphenyl-1-propanol

1. CHsMgBr
2. H:O0*

Click to download full resolution via product page

Caption: A plausible two-stage synthesis of 3,3-Diphenyl-2-butanone.

Protocol Insight: An alternative, more direct route could involve the reaction of a suitable

organometallic reagent with 2,2-diphenylpropanoyl chloride. For instance, using lithium

dimethylcuprate ((CHs)2CuLi) would be an excellent choice for adding the methyl group to the

acid chloride without over-addition, a common issue with more reactive Grignard reagents.

Core Reactivity
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The reactivity is governed by two main features: the enolizable alpha-protons and the sterically
hindered carbonyl group.

e Enolate Formation: The protons on the acetyl methyl group are acidic (pKa = 19-20) and can
be removed by a suitable base (e.g., LDA, NaH) to form a nucleophilic enolate. This enolate
can then patrticipate in various C-C bond-forming reactions, such as alkylations and aldol
condensations. This is the most synthetically useful handle on the molecule.

o Carbonyl Reactivity: The carbonyl carbon is electrophilic, but its accessibility is severely
restricted by the bulky gem-diphenyl groups. Therefore, reactions with nucleophiles are
significantly slower compared to less hindered ketones like 2-butanone. Strong, small
nucleophiles (e.g., LiAlH4, NaBHa for reduction) will react, but bulky reagents may fail or
require harsh conditions.

o Alpha-Hydrogen Exchange: In the presence of acid or base and D20, the three alpha-
hydrogens on the acetyl group can be exchanged for deuterium, a useful technique for
mechanistic studies. [5]

Safety and Handling

A specific Safety Data Sheet (SDS) for 3,3-Diphenyl-2-butanone is not readily available from
major suppliers. Therefore, handling precautions must be based on the compound's structure
and data from similar chemicals.

o General Hazards: Assumed to be harmful if swallowed. May cause skin and eye irritation. As
with any fine chemical powder, inhalation of dust should be avoided.

o Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical
safety goggles, gloves, and a lab coat. [3]* Handling: Use in a well-ventilated area or a
chemical fume hood. Avoid dust formation. Keep away from heat and sources of ignition. [3]*
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [3]*
Incompatible Materials: Strong oxidizing agents. [3]

Experimental Protocol: Enolate Alkylation

This protocol describes a representative reaction exploiting the alpha-protons of 3,3-Diphenyl-
2-butanone.
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Objective: To synthesize 3,3-diphenyl-2-pentanone via methylation of the enolate.
Materials:

e 3,3-Diphenyl-2-butanone

e Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

e lodomethane (CHsl)

¢ Anhydrous Tetrahydrofuran (THF)

o Saturated aqueous ammonium chloride (NH4Cl) solution

o Diethyl ether

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

e Setup: Under an inert atmosphere (Nitrogen or Argon), add 3,3-Diphenyl-2-butanone (1.0
eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a
thermometer, and a dropping funnel. Dissolve the ketone in anhydrous THF.

e Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

e Enolate Formation: Slowly add LDA solution (1.1 eq) dropwise via the dropping funnel,
ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at
-78 °C for 1 hour. The formation of the lithium enolate should result in a color change.

o Alkylation: Add iodomethane (1.2 eq) dropwise to the enolate solution. Maintain the
temperature at -78 °C during the addition. After the addition is complete, allow the reaction
mixture to slowly warm to room temperature and stir overnight.

e Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl
solution.
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o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times
with diethyl ether.

o Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSOa.

 Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired
3,3-diphenyl-2-pentanone.

Conclusion

3,3-Diphenyl-2-butanone is a sterically hindered ketone with a well-defined set of chemical
and physical properties. Its true synthetic value lies not in the reactivity of its carbonyl group,
which is sterically encumbered, but in the functionality of its enolizable alpha-protons. This
makes it a potentially valuable C-4 building block for constructing complex organic molecules
where a gem-diphenyl motif is desired. The spectroscopic data provide a clear fingerprint for its
identification, ensuring purity and structural confirmation in research and development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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